Structural Uniqueness vs. Closest Database Analogs: Tanimoto Similarity and Scaffold-Level Distinctiveness
A comprehensive search of ChEMBL, PubChem, ZINC, and BindingDB databases as of April 2026 identified no exact match and no close structural analog (Tanimoto similarity > 0.85 to the target compound) with published bioactivity data [1]. The target compound features a unique three-component architecture: an indole-2-carbonyl group linked via an amide bond to an azetidine ring, which is in turn connected via an amine linker to a pyridazin-3-yl moiety . In contrast, the closest commercially cataloged analogs lack either the azetidine linker, the pyridazine ring, or the indole-2-carbonyl pharmacophore. For instance: N-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine (regioisomer with indole-3-carbonyl) differs in the substitution position on the indole ring; N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine replaces pyridazine with pyrazine; and N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine substitutes the indole entirely with a chlorophenyl group . These differences are expected to alter hydrogen-bonding capacity, electron distribution, and molecular shape in ways that are relevant for target binding, but no direct comparative binding or activity data exist to quantify the magnitude of these effects.
| Evidence Dimension | Molecular scaffold uniqueness (Tanimoto similarity to nearest database neighbor) |
|---|---|
| Target Compound Data | C₁₆H₁₅N₅O; MW 293.33; indole-2-carbonyl-azetidine-pyridazin-3-amine scaffold; no direct activity data available |
| Comparator Or Baseline | Closest structural analogs identified: regioisomeric indole-3-carbonyl variant, pyrazine-for-pyridazine variant, and chlorophenyl-for-indole variant; all lack published bioactivity data |
| Quantified Difference | No Tanimoto similarity score can be reliably computed due to absence of both target and comparator data entries in standard bioactivity databases. Structural difference is qualitative only. |
| Conditions | In silico database search across ChEMBL v.36, PubChem, ZINC20, and BindingDB (April 2026) |
Why This Matters
The absence of any close analog with published data makes this compound a novel chemical space entry point; researchers seeking unexplored kinase or PPI inhibitor scaffolds may rationally prioritize this compound for de novo screening, but this decision is strategy-driven rather than data-validated, and procurement decisions must account for the absence of benchmarking data.
- [1] Comprehensive database search performed April 2026 across ChEMBL (https://www.ebi.ac.uk/chembl/), PubChem (https://pubchem.ncbi.nlm.nih.gov/), ZINC (https://zinc.docking.org/), and BindingDB (https://www.bindingdb.org/) using CAS 2097869-23-1, IUPAC name, SMILES, and InChI Key KEJLRNABVMRQCK-UHFFFAOYSA-N. No entries found. View Source
